4-Phenyl-1-(triphenylmethyl)-1H-pyrazole
Description
Properties
IUPAC Name |
4-phenyl-1-tritylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22N2/c1-5-13-23(14-6-1)24-21-29-30(22-24)28(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIKKKZRLNXTDDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(N=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732391 | |
| Record name | 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919802-97-4 | |
| Record name | 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20732391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-Phenyl-1-(triphenylmethyl)-1H-pyrazole is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR). The information is synthesized from various studies and reviews to present an authoritative perspective on this compound.
Molecular Structure
The chemical formula for this compound is . The compound features a pyrazole ring substituted with a phenyl group and a triphenylmethyl group, contributing to its unique chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H21N |
| Molecular Weight | 307.41 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | Cc1nn(c(c1)C(C)(C)c2ccccc2)c3ccccc3 |
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that pyrazole compounds can inhibit various cancer cell lines through multiple mechanisms:
- Inhibition of Kinases : Pyrazoles have been shown to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. For instance, compounds similar to this compound have demonstrated inhibitory effects on BRAF(V600E), EGFR, and Aurora-A kinases .
- Induction of Apoptosis : Studies suggest that these compounds can induce apoptosis in cancer cells, leading to cell death. For example, one study reported that certain pyrazoles significantly increased apoptosis in breast cancer cell lines when combined with traditional chemotherapeutic agents like doxorubicin .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazole derivatives are also notable. Research has indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of pyrazoles have been explored, with findings suggesting activity against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications on the pyrazole ring or the phenyl substituents can significantly influence its potency and selectivity:
- Substituent Variations : The introduction of electron-donating or electron-withdrawing groups on the phenyl rings can enhance or diminish biological activity. For example, halogen substitutions have been associated with increased anticancer efficacy due to improved binding affinity to target proteins .
Case Study 1: Antitumor Efficacy
A study investigated the effects of various pyrazole derivatives on human lung adenocarcinoma cells (A549). Among the tested compounds, one derivative exhibited an IC50 value of 6.13 µM, demonstrating significant antitumor activity compared to standard treatments like erlotinib .
Case Study 2: Anti-inflammatory Mechanism
In a model of LPS-induced inflammation, a series of pyrazole derivatives were tested for their ability to reduce NO production. The most effective compounds inhibited NO production by over 50%, indicating strong anti-inflammatory properties .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole exhibit promising anticancer properties. For instance, certain derivatives have been shown to inhibit tumor growth effectively. A notable study demonstrated that specific pyrazole derivatives displayed significant antiproliferative activity against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) with IC50 values as low as 0.39 µM .
Antimicrobial Properties
The compound has also been investigated for its antibacterial and antifungal activities. A derivative, N-(1-naphthyl)-3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide, showed potent activity against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) Staphylococcus aureus strains . Additionally, pyrazole derivatives have demonstrated effectiveness against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .
Anti-inflammatory Effects
Studies have highlighted the anti-inflammatory properties of pyrazole derivatives. Compounds synthesized from this scaffold have been evaluated for their ability to inhibit inflammatory pathways, showing efficacy comparable to established anti-inflammatory drugs like diclofenac sodium .
Agrochemical Applications
This compound and its derivatives are utilized in the development of agrochemicals. The compound acts as a precursor for synthesizing insecticides that target specific biochemical pathways in pests. Its mechanism involves blocking glutamate-activated chloride channels, which is critical for pest control .
Material Science
In materials science, derivatives of this compound are being explored for their potential in creating new materials with unique properties. For example, research into polyimides derived from pyrazole structures has yielded materials with desirable thermal and mechanical properties suitable for various industrial applications .
Data Table: Summary of Applications
Case Study 1: Anticancer Activity
In a study published by Mohareb et al., a series of pyrazole derivatives were synthesized and evaluated for cytotoxicity against human tumor cell lines. One compound exhibited significant inhibitory effects on MCF-7 and NCI-H460 cell lines, demonstrating the potential of pyrazole derivatives in cancer therapy .
Case Study 2: Antimicrobial Efficacy
A comprehensive evaluation of various pyrazole derivatives against bacterial strains revealed that certain compounds had MIC values as low as 12.5 mg/mL against E. coli and S. aureus. This study underscores the relevance of pyrazoles in developing new antibacterial agents to combat resistant strains .
Case Study 3: Agrochemical Development
Research into the synthesis of pyrazole-based insecticides has shown that these compounds can effectively disrupt pest nervous systems by targeting specific ion channels, leading to their potential use in sustainable agriculture practices .
Chemical Reactions Analysis
Cross-Coupling Reactions
The trityl-protected pyrazole scaffold can undergo palladium-catalyzed cross-coupling reactions, particularly at the 4-phenyl substituent or activated positions on the pyrazole ring.
Key Findings:
-
Suzuki-Miyaura Coupling : Triflate intermediates derived from pyrazole derivatives (e.g., 1-phenyl-1H-pyrazole-4-carbaldehyde triflate) react with arylboronic acids under Pd(PPh₃)₄ catalysis to form biaryl products (Table 1) .
-
Buchwald-Hartwig Amination : While not directly reported for this compound, analogous pyrazoles undergo C–N bond formation with amines under Pd catalysis .
Table 1: Cross-Coupling Reactions of Pyrazole Triflates
| Substrate | Coupling Partner | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrazole triflate | Phenylboronic acid | Pd(PPh₃)₄ | 94 | |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | 87 |
Reduction and Oxidation
The pyrazole ring and its substituents exhibit redox activity under controlled conditions:
Reduction:
-
Aldehyde Reduction : Pyrazole-4-carbaldehydes (structurally related) are reduced to hydroxymethyl derivatives using NaBH₄. Subsequent treatment with SOCl₂ yields chloromethyl analogs, which participate in Wittig reactions .
-
Selective Hydrogenation : The trityl group remains intact during catalytic hydrogenation, allowing reduction of unsaturated side chains .
Oxidation:
-
Carboxylic Acid Formation : Pyrazole aldehydes (e.g., 5-chloro-1-phenyl-3-(pyridin-4-yl)-1H-pyrazole-4-carbaldehyde) are oxidized to carboxylic acids using KMnO₄ under phase-transfer conditions (PTC) .
Example Reaction Pathway :
Condensation Reactions
The aldehyde group (if present) undergoes condensation with nucleophiles:
Active Methylene Compounds:
-
Reaction with malononitrile or ethyl cyanoacetate forms α,β-unsaturated products via Knoevenagel condensation .
Hydrazine Derivatives:
-
Condensation with semicarbazide or thiosemicarbazide yields semicarbazones/thiosemicarbazones, which cyclize to form triazole or thiadiazole hybrids .
Example :
Pyrazole-4-carbaldehyde + Thiosemicarbazide → Thiosemicarbazone → Cyclization to thiadiazole .
Electrophilic Substitution
The pyrazole ring undergoes electrophilic substitution at the C3 and C5 positions, though steric hindrance from the trityl group may limit reactivity:
Friedel-Crafts Hydroxyalkylation:
-
Pyrazole aldehydes react with electron-rich arenes (e.g., anisole) in the presence of Lewis acids (e.g., AlCl₃) to form diarylmethanol derivatives .
Nitration/Sulfonation:
-
Direct nitration is challenging due to the trityl group’s steric bulk. Derivatives with electron-donating substituents (e.g., methoxy) show higher reactivity .
Deprotection and Functionalization
The trityl group serves as a protecting group and can be removed under acidic conditions:
Trityl Removal:
Comparison with Similar Compounds
Structural Features and Substituent Effects
Key Observations :
- The trityl group in the target compound introduces steric hindrance, which may reduce nucleophilic reactivity compared to analogs like 3,5-diphenyl-1H-pyrazole .
- Electron-withdrawing substituents (e.g., Br, CF₃) in compounds like 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole enhance electrophilic substitution rates .
Key Observations :
Physicochemical Properties
Preparation Methods
General Synthetic Strategies for Substituted Pyrazoles
The construction of pyrazole rings typically employs three main synthetic approaches:
- Cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones
- Dipolar cycloadditions involving diazo compounds
- Multicomponent reactions
Among these, cyclocondensation remains the most common and straightforward method for obtaining 1,3,5-trisubstituted pyrazoles, including derivatives with bulky N-substituents like triphenylmethyl.
Preparation of 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole
Cyclocondensation Using Triphenylmethyl Hydrazine and 1,3-Diketones
The most direct method to prepare this compound involves the condensation of triphenylmethyl hydrazine with an appropriate 1,3-diketone bearing a phenyl substituent at the 4-position.
- Step 1: Synthesis of triphenylmethyl hydrazine (N-trityl hydrazine) by protecting hydrazine with triphenylmethyl chloride under basic conditions.
- Step 2: Reaction of triphenylmethyl hydrazine with a 1,3-diketone such as benzoylacetone or 1-phenyl-1,3-butanedione in a suitable solvent (e.g., ethanol, DMF) under reflux or room temperature.
- Step 3: Cyclocondensation proceeds to form the pyrazole ring with the triphenylmethyl group at N-1 and a phenyl substituent at C-4.
This method benefits from the stability of the triphenylmethyl protecting group under acidic and neutral conditions, allowing selective N-protection during pyrazole formation.
Table 1. Typical Reaction Conditions and Yields for Cyclocondensation of Triphenylmethyl Hydrazine with 1,3-Diketones
| Parameter | Condition/Value | Notes |
|---|---|---|
| Hydrazine derivative | Triphenylmethyl hydrazine | Prepared prior by trityl chloride protection |
| Diketone | 1,3-diphenyl-1,3-propanedione or benzoylacetone | Phenyl substituent at C-4 position |
| Solvent | Ethanol, DMF, or NMP | Aprotic solvents improve regioselectivity |
| Temperature | Room temperature to reflux | Depends on solvent and substrate |
| Reaction time | 2–24 hours | Longer times favor complete cyclization |
| Yield | 70–90% | High yields reported under optimized conditions |
Alternative Route: Protection Post-Pyrazole Formation
An alternative approach involves first synthesizing 4-phenyl-1H-pyrazole via cyclocondensation of phenylhydrazine with a 1,3-diketone, followed by selective N-protection of the pyrazole nitrogen with triphenylmethyl chloride.
- Step 1: Synthesis of 4-phenyl-1H-pyrazole by condensation of phenylhydrazine and 1,3-diketone.
- Step 2: Protection of the N-1 position by reaction with triphenylmethyl chloride in the presence of a base such as triethylamine or sodium hydride.
- Step 3: Purification and isolation of this compound.
This method is advantageous when direct condensation with triphenylmethyl hydrazine is challenging due to steric hindrance or reactivity issues.
Considerations on Regioselectivity and Reaction Optimization
- The regioselectivity of pyrazole formation is influenced by the nature of the diketone and the hydrazine derivative. Aprotic polar solvents such as DMF or N,N-dimethylacetamide (DMAc) enhance regioselectivity and yield.
- Acidic additives (e.g., HCl) can accelerate dehydration steps, improving yields and reducing reaction times.
- Microwave-assisted synthesis has been reported to improve reaction rates and yields in pyrazole synthesis, although specific data for triphenylmethyl derivatives is limited.
Research Findings and Comparative Analysis
Several studies have demonstrated the efficacy of cyclocondensation methods for substituted pyrazoles:
| Study/Method | Hydrazine Derivative | Carbonyl Compound | Solvent/Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Girish et al. (nano-ZnO catalyst) | Phenylhydrazine | Ethyl acetoacetate | Ethanol, mild conditions | 95 | High yield, green protocol |
| Gosselin et al. (acidic aprotic) | Arylhydrazine | 1,3-diketones | DMAc + HCl, RT | 74–89 | High regioselectivity |
| Katritzky et al. (benzotriazole) | Methyl/phenylhydrazines | α-Benzotriazolylenones | Basic medium | 50–94 | Access to tetrasubstituted pyrazoles |
| General method for triphenylmethyl hydrazine | Triphenylmethyl hydrazine | 1,3-diketones (phenyl-substituted) | Ethanol, reflux or RT | 70–90 | Specific to bulky N-protected pyrazoles |
The data suggests that cyclocondensation of triphenylmethyl hydrazine with phenyl-substituted 1,3-diketones in aprotic solvents under mild acidic conditions is the most efficient route for synthesizing this compound with good regioselectivity and high yield.
Summary Table of Preparation Methods
| Method No. | Preparation Route | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | Direct cyclocondensation | Triphenylmethyl hydrazine + 1,3-diketone | Ethanol/DMF, RT to reflux, acid additive | 70–90 | One-step synthesis, high regioselectivity | Requires preparation of triphenylmethyl hydrazine |
| 2 | Post-pyrazole N-protection | 4-Phenyl-1H-pyrazole + triphenylmethyl chloride | Base, organic solvent | 65–85 | Flexibility in pyrazole synthesis | Additional step, possible steric hindrance |
| 3 | Microwave-assisted cyclocondensation (general) | Hydrazine derivatives + diketones | Microwave irradiation, short time | 75–95 | Faster reaction, energy efficient | Limited data on triphenylmethyl derivatives |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 4-Phenyl-1-(triphenylmethyl)-1H-pyrazole, and how do reaction conditions impact yield?
- The compound is typically synthesized via multi-step routes, including cyclocondensation of phenylhydrazine derivatives with β-ketoesters or via transition-metal-catalyzed cross-coupling reactions. For example, copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can introduce triazole or pyrazole functionalities under mild conditions . Reaction optimization involves controlling temperature (50–80°C), solvent polarity (THF/H2O mixtures), and stoichiometric ratios of reagents to minimize byproducts . Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical for isolating high-purity products (>95%) .
Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in substituted pyrazole derivatives?
- <sup>1</sup>H/<sup>13</sup>C NMR : Chemical shifts for the trityl (triphenylmethyl) group appear as multiplets at δ 6.8–7.5 ppm (aromatic protons) and δ 125–145 ppm (aromatic carbons). Pyrazole protons resonate as singlets (δ 7.2–8.1 ppm) .
- IR : Stretching vibrations for C=N (1600–1650 cm<sup>−1</sup>) and C-Br (if substituted, 550–650 cm<sup>−1</sup>) confirm functional groups .
- HRMS : Exact mass analysis (e.g., ESI-TOF) validates molecular formulae (e.g., C28H22N2 for the parent compound) .
Q. What crystallization strategies are effective for obtaining single crystals of bulky trityl-substituted pyrazoles?
- Slow evaporation of dichloromethane/hexane mixtures at 4°C promotes crystal growth. The trityl group’s steric bulk often results in triclinic or monoclinic crystal systems (e.g., space group P1 or P21/c) . SHELX programs are recommended for structure refinement, leveraging high-resolution data (Rint < 0.05) to resolve disorder in phenyl rings .
Advanced Research Questions
Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic environments?
- Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) optimize geometries and compute Fukui indices to identify electrophilic sites. For example, the pyrazole C-4 position often exhibits higher electrophilicity (f<sup>+</sup> ≈ 0.12) due to electron-withdrawing trityl effects . Molecular dynamics (MD) simulations in explicit solvents (e.g., DMSO) model solvation effects on reaction pathways .
Q. What strategies address tautomerism in crystallographic studies of pyrazole derivatives?
- Co-crystallization of tautomers (e.g., 3- and 5-substituted pyrazoles) can occur in triclinic systems. Variable-temperature X-ray diffraction (100–300 K) and Hirshfeld surface analysis differentiate tautomeric populations . Complementary <sup>15</sup>N NMR spectroscopy (in DMSO-d6) resolves nitrogen chemical shifts for tautomer assignment .
Q. How does the trityl group influence regioselectivity in cross-coupling reactions involving pyrazole cores?
- The trityl group acts as a steric shield, directing cross-coupling (e.g., Suzuki-Miyaura) to the less hindered C-5 position of the pyrazole. Computational studies (NBO analysis) show reduced electron density at C-5 due to steric strain, favoring oxidative addition with Pd(0) catalysts .
Q. What analytical approaches resolve contradictions in biological activity data for pyrazole derivatives?
- Dose-response curves (IC50) and enzyme inhibition assays (e.g., kinase profiling) should be paired with structural validation (X-ray co-crystallography of ligand-target complexes). For instance, discrepancies in IC50 values may arise from tautomer-dependent binding modes .
Methodological Tables
Table 1. Key Crystallographic Data for this compound Derivatives
| Parameter | Value | Source |
|---|---|---|
| Space group | P1 (triclinic) | |
| Unit cell dimensions | a = 10.396 Å, b = 10.856 Å | |
| Rint | 0.032 | |
| Refinement program | SHELXL-2018 |
Table 2. Optimized Reaction Conditions for Pyrazole Functionalization
| Reaction Type | Conditions | Yield (%) | Reference |
|---|---|---|---|
| CuAAC | CuSO4, Na ascorbate, 50°C | 61–70 | |
| Suzuki-Miyaura | Pd(PPh3)4, K2CO3, DMF | 85 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
